molecular formula C10H14BNO2 B12960019 (1-Ethylindolin-5-yl)boronic acid

(1-Ethylindolin-5-yl)boronic acid

Cat. No.: B12960019
M. Wt: 191.04 g/mol
InChI Key: IOMJWQCZJLLPNJ-UHFFFAOYSA-N
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Description

(1-Ethylindolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its indole structure, which is a fused heterocyclic compound known for its biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylindolin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .

Comparison with Similar Compounds

Uniqueness: (1-Ethylindolin-5-yl)boronic acid is unique due to its combination of the indole structure and boronic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and biological research .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(1-ethyl-2,3-dihydroindol-5-yl)boronic acid

InChI

InChI=1S/C10H14BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-4,7,13-14H,2,5-6H2,1H3

InChI Key

IOMJWQCZJLLPNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)CC)(O)O

Origin of Product

United States

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